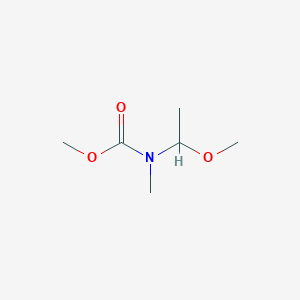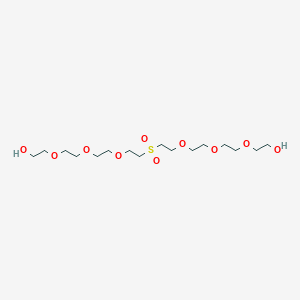![molecular formula C13H18O B14394642 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one CAS No. 88711-74-4](/img/structure/B14394642.png)
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-6,6,8-trimethylspiro[25]oct-7-en-4-one is a spirocyclic compound with a unique structure characterized by a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the homoconjugate addition of the anion derived from isophorone and morpholine to the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6,8-Trimethylspiro[2.5]oct-7-en-4-one: Shares a similar spirocyclic structure but lacks the ethenyl group.
6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one: Another spirocyclic compound with different substituents.
Uniqueness
1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
88711-74-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-ethenyl-4,6,6-trimethylspiro[2.5]oct-4-en-8-one |
InChI |
InChI=1S/C13H18O/c1-5-10-7-13(10)9(2)6-12(3,4)8-11(13)14/h5-6,10H,1,7-8H2,2-4H3 |
InChI Key |
WADVOBSZTXZAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(=O)C12CC2C=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)





![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
